molecular formula C14H14FNO2 B5190540 4-[(3-Fluoroanilino)methyl]-2-methoxyphenol

4-[(3-Fluoroanilino)methyl]-2-methoxyphenol

Cat. No.: B5190540
M. Wt: 247.26 g/mol
InChI Key: INDCWZCCJBAVTE-UHFFFAOYSA-N
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Description

4-[(3-Fluoroanilino)methyl]-2-methoxyphenol is an organic compound that features a fluorinated aniline moiety attached to a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluoroanilino)methyl]-2-methoxyphenol typically involves the reaction of 3-fluoroaniline with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluoroanilino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[(3-Fluoroanilino)methyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3-Fluoroanilino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The methoxy group can also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor in the synthesis of 4-[(3-Fluoroanilino)methyl]-2-methoxyphenol.

    2-Methoxyphenol: Another precursor used in the synthesis.

    4-[(3-Chloroanilino)methyl]-2-methoxyphenol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

4-[(3-fluoroanilino)methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-18-14-7-10(5-6-13(14)17)9-16-12-4-2-3-11(15)8-12/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDCWZCCJBAVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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